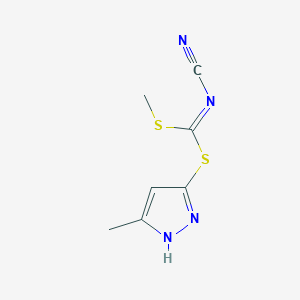
Methyl (3-methyl-1H-pyrazol-5-yl)cyanocarbonimidodithioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (3-methyl-1H-pyrazol-5-yl)cyanocarbonimidodithioate is a specialty compound used primarily in proteomics research. It has the molecular formula C7H8N4S2 and a molecular weight of 212.30 . This compound is known for its unique structure, which includes a pyrazole ring, a cyanocarbonimidodithioate group, and a methyl substituent.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3-methyl-1H-pyrazol-5-yl)cyanocarbonimidodithioate typically involves the reaction of 3-methyl-1H-pyrazole with cyanocarbonimidodithioate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous quality control measures to maintain the integrity of the compound.
化学反应分析
Types of Reactions
Methyl (3-methyl-1H-pyrazol-5-yl)cyanocarbonimidodithioate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions typically involve controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted pyrazole compounds .
科学研究应用
Methyl (3-methyl-1H-pyrazol-5-yl)cyanocarbonimidodithioate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes
作用机制
The mechanism of action of Methyl (3-methyl-1H-pyrazol-5-yl)cyanocarbonimidodithioate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
3-(1-Methyl-1H-pyrazol-5-yl)acrylic acid: Similar in structure but with an acrylic acid group instead of the cyanocarbonimidodithioate group.
5-Methyl-3-phenyl-1H-pyrazol-1-yl: Contains a phenyl group instead of the cyanocarbonimidodithioate group.
Uniqueness
Methyl (3-methyl-1H-pyrazol-5-yl)cyanocarbonimidodithioate is unique due to its cyanocarbonimidodithioate group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific research and industrial applications .
生物活性
Methyl (3-methyl-1H-pyrazol-5-yl)cyanocarbonimidodithioate is a heterocyclic compound with the molecular formula C7H8N4S2 and a molecular weight of 212.30 g/mol. This compound features a unique structure that includes a pyrazole ring and a cyanocarbonimidodithioate moiety, which contribute to its potential biological activities. Recent studies have highlighted its applications in medicinal chemistry and agricultural science, particularly due to its interactions with various biological targets.
Chemical Structure and Properties
| Property | Details |
|---|---|
| Chemical Name | This compound |
| CAS Number | 1239511-53-5 |
| Molecular Formula | C7H8N4S2 |
| Molecular Weight | 212.30 g/mol |
The compound's structure includes sulfur atoms, which are indicative of potential reactivity and biological activity. The presence of the pyrazole ring is particularly significant, as compounds containing this moiety have been associated with various therapeutic effects.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit notable anticancer activities. For instance, studies have shown that derivatives of pyrazole can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells.
In a study involving asymmetric pyrazole derivatives, it was found that certain compounds could significantly inhibit microtubule assembly and induce apoptosis in cancer cells. Specifically, compounds were shown to enhance caspase-3 activity and arrest cells in the G2/M phase of the cell cycle at concentrations as low as 2.5 μM .
Antioxidant Activity
Another area of interest is the antioxidant activity of pyrazole derivatives. Compounds containing the pyrazole ring have been reported to exhibit strong antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases .
The biological activities of this compound can be attributed to several mechanisms:
- Microtubule Destabilization : Similar compounds have been shown to disrupt microtubule dynamics, which is crucial for cell division and proliferation.
- Caspase Activation : Induction of apoptosis through caspase activation is a common pathway for anticancer agents.
- Antioxidant Defense : The ability to scavenge free radicals contributes to its protective effects against cellular damage.
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Structure Features | Unique Biological Activity |
|---|---|---|
| 3-Methylpyrazole | Contains a pyrazole ring | Ligand in coordination chemistry |
| 5-Methylthiazole | Features a thiazole ring | Exhibits distinct antimicrobial properties |
| Pyrazolecarboxamide | Contains both pyrazole and amide functionalities | Known for anti-inflammatory effects |
| Dithiocarbamate derivatives | Contains dithiocarbamate groups | Studied for fungicidal properties |
Case Studies
- Study on Breast Cancer Cells : In vitro studies demonstrated that certain derivatives of pyrazole significantly inhibited the growth of MDA-MB-231 cells, showing stronger cytotoxicity than standard treatments like curcumin and paclitaxel .
- Antioxidant Evaluation : A range of synthesized pyrazole derivatives was tested for antioxidant activity, revealing that many exhibited excellent capacity to neutralize free radicals, indicating potential therapeutic applications in oxidative stress-related conditions .
属性
分子式 |
C7H8N4S2 |
|---|---|
分子量 |
212.3 g/mol |
IUPAC 名称 |
[(5-methyl-1H-pyrazol-3-yl)sulfanyl-methylsulfanylmethylidene]cyanamide |
InChI |
InChI=1S/C7H8N4S2/c1-5-3-6(11-10-5)13-7(12-2)9-4-8/h3H,1-2H3,(H,10,11) |
InChI 键 |
JGKBCVWCVLAFEU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NN1)SC(=NC#N)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















